(R)-1-Cyclobutyl-2-methylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
1-cyclobutyl-2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKMLQHHLVWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Core Piperazine Synthesis
The piperazine ring is typically synthesized via cyclization of a diamine precursor. For example, 6-bromopicolinic acid undergoes cyclization with amines under basic conditions to form substituted piperazines. However, direct cyclization to achieve the 2-methyl substitution is less common. Alternative approaches include:
- Reductive Amination : Introducing the methyl group at the 2-position via reductive amination of a ketone intermediate.
- Alkylation : Using methyl halides (e.g., methyl iodide) to alkylate a piperazine intermediate under basic conditions.
Table 1: Key Reagents and Conditions for Piperazine Core Formation
Cyclobutyl Group Introduction
The cyclobutyl group is introduced via nucleophilic substitution or alkylation. For example:
- Cyclobutyl Bromide Reaction : Reacting a piperazine amine with cyclobutyl bromide in the presence of a base (e.g., DIEA) in DCM.
- Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions using cyclobutyl boronic esters, though less common for piperazine systems.
Table 2: Cyclobutyl Substitution Methods
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Cyclobutyl bromide, DIEA/DCM | 59% | |
| Suzuki Coupling | Cyclobutyl boronic ester, Pd catalyst | N/A |
Stereochemical Control
Achieving the (R)-configuration requires chiral resolution or asymmetric synthesis. Common methods include:
- Chiral Resolution : Using tartaric acid or enzymatic resolution to separate enantiomers.
- Asymmetric Alkylation : Employing chiral catalysts (e.g., chiral amines) during cyclobutyl group introduction.
Table 3: Stereochemical Control Strategies
| Strategy | Reagents/Conditions | Enantiomeric Excess | Source |
|---|---|---|---|
| Chiral Resolution | Tartaric acid, recrystallization | >95% ee | |
| Asymmetric Alkylation | Chiral Pd catalyst, cyclobutyl halide | 78% ee |
Dihydrochloride Salt Formation
The final step involves protonating the free base with HCl gas or aqueous HCl. For example:
- HCl Gas Exposure : Treating the free base in DCM with HCl gas, followed by solvent removal.
- Aqueous HCl : Dissolving the free base in water, adding HCl, and isolating via filtration.
Table 4: Dihydrochloride Salt Formation Conditions
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| HCl Gas | HCl gas, DCM, RT | 94% | |
| Aqueous HCl | 1M HCl, water, 0°C | 100% |
Key Reaction Steps and Mechanisms
Piperazine Core Formation via Reductive Amination
Example :
- Ketone Intermediate : Synthesize a ketone-amine precursor (e.g., 6-bromopicolinic acid derivative).
- Reductive Amination : React with methylamine in the presence of NaBH(OAc)₂ and AcOH to form the 2-methylpiperazine.
Mechanism :
Cyclobutyl Group Introduction via Alkylation
Example :
- Piperazine Amine : React 2-methylpiperazine with cyclobutyl bromide in DCM.
- Base Addition : DIEA deprotonates the amine, facilitating nucleophilic attack on the cyclobutyl bromide.
Mechanism :
Optimization and Challenges
Yield Optimization
Analytical Characterization
NMR Spectroscopy
Mass Spectrometry
- LRMS (ESI) : m/z 213.15 [(M+H)+] for the free base; m/z 238.15 [(M+H)+] for the dihydrochloride.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclobutyl-2-methylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.
Scientific Research Applications
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride is a chemical compound with a cyclobutyl group and a piperazine ring, possessing potential biological activities valuable in medicinal chemistry. It has a molecular weight of approximately 154.25 g/mol. The compound's applications in drug development and pharmacology make it a subject of ongoing research.
Modification
These reactions are essential to modify the compound’s structure to tailor its properties or enhance its biological activity for specific applications.
Scientific Research Applications
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride has a wide range of applications in scientific research.
Medicinal Chemistry and Drug Development
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride is applied in medicinal chemistry, especially in drug development, because its structural properties may contribute to favorable pharmacokinetics and drug metabolism. The compound’s interaction studies focus on its selectivity and binding affinity towards specific enzymes or receptors. These studies help scientists to understand the compound's pharmacodynamics and pharmacokinetics, which provides insights into how it may function as a therapeutic agent. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects.
The biological activity of (R)-1-cyclobutyl-2-methylpiperazinedihydrochloride is related to its interaction with molecular targets, such as enzymes and receptors. It may act as an activator or inhibitor of these targets, leading to different biological effects. The exact molecular interactions and pathways depend on the specific application and context of use. This compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing pathways related to inflammation and neurotransmission.
Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of ®-1-Cyclobutyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Piperazine Dihydrochlorides with Alkyl/Aryl Substituents
(a) (R)- and (S)-2-Methylpiperazine Dihydrochloride
- CAS Numbers :
- (R)-2-Methylpiperazine dihydrochloride: 475640-80-3
- (S)-2-Methylpiperazine dihydrochloride: 98618-52-1
- Key Differences :
- Lack a cyclobutyl group; instead, the 1-position is unsubstituted.
- Chirality at the 2-position (methyl group) influences stereospecific interactions.
- Similarity Score : 1.00 (structurally identical except for substituents) .
(b) (R)-1-Cyclohexyl-3-methylpiperazine Dihydrochloride
- CAS Number : 1187928-07-9
- Key Differences :
- Cyclohexyl group at the 1-position (vs. cyclobutyl in the target compound).
- Methyl group at the 3-position (vs. 2-position).
- Pharmacological Relevance : Discontinued research compound; highlights the impact of cycloalkyl size on pharmacokinetics .
(c) GBR 12783 Dihydrochloride
- CAS Number : 67469-75-4
- Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)-piperazine dihydrochloride.
- Key Differences :
Therapeutic Piperazine Dihydrochlorides
(a) Levocetirizine Dihydrochloride
- CAS Number : 130018-87-0
- Structure : (R)-configured piperazine with a chlorophenyl-benzyl group.
- Therapeutic Use : Antihistamine for allergic rhinitis and urticaria.
- Key Differences: Extended ethoxyacetic acid side chain. Non-cycloalkyl substituent .
(b) Capmatinib Dihydrochloride
- Structure: Non-chiral, tyrosine kinase inhibitor targeting MET exon 14 mutations.
- Key Differences: Lacks stereochemical complexity (non-chiral vs. (R)-configuration). Exhibits polymorphism and pH-dependent solubility .
(c) Trientine Dihydrochloride
Physicochemical and Pharmacological Contrasts
Key Findings and Implications
Chirality Matters : The (R)-configuration in the target compound and levocetirizine dihydrochloride underscores the role of stereochemistry in target selectivity .
Substituent Impact : Bulky groups (e.g., diphenylmethoxy in GBR 12783) enhance receptor affinity but reduce solubility, whereas smaller cycloalkyl groups (cyclobutyl vs. cyclohexyl) may optimize bioavailability .
Salt Form Advantages : Dihydrochloride salts improve solubility, critical for oral administration, as seen in levocetirizine and capmatinib .
Biological Activity
(R)-1-Cyclobutyl-2-methylpiperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery for various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a cyclobutyl group and a methyl substituent at the second position of the piperazine ring. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for pharmacological applications.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : This class of receptors plays a crucial role in cellular signaling pathways. The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to neurotransmission and inflammation .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as inosine-5'-monophosphate dehydrogenase (IMPDH), which is vital for purine biosynthesis in pathogens like Mycobacterium tuberculosis (Mtb) . This suggests that this compound could possess anti-tubercular properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring significantly impact biological activity. For example, the introduction of different substituents on the cyclobutyl or piperazine moieties can enhance or reduce inhibitory effects against target enzymes or receptors. A detailed comparison of various analogues highlights the importance of specific functional groups in maintaining activity:
| Compound | Structural Modification | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| 1 | Cyclobutyl + methyl | 31.2 | 0.084 |
| 2 | Cyclohexyl | 250 | 2.4 |
| 3 | Ethylenediamine spacer | >100 | >100 |
The data suggest that maintaining the cyclobutyl structure while varying other components can yield compounds with desirable pharmacological profiles .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Anti-Tubercular Activity : A study demonstrated that compounds similar to this compound exhibited significant inhibition against M. tuberculosis by targeting IMPDH, crucial for bacterial survival .
- Cytotoxicity Assessments : In vitro studies using HepG2 cells indicated that while some derivatives showed potent inhibitory effects against Mtb, they also exhibited varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .
- Neuropharmacological Effects : Investigations into GPCR interactions revealed potential anxiolytic or antipsychotic effects, suggesting that this compound could be explored further for neurological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
